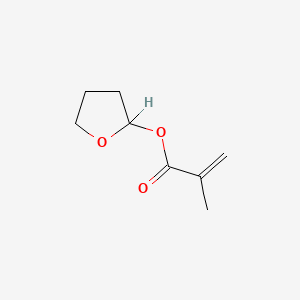

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester

Overview

Description

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, also known as tetrahydrofurfuryl methacrylate, is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.2057 g/mol . This compound is a clear liquid with a musty odor and is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 2-propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester typically involves the esterification of methacrylic acid with tetrahydrofurfuryl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions, and the ester product is purified by distillation .

Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .

Chemical Reactions Analysis

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.

Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents, such as hydrogen bromide or chlorine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Polymer Chemistry

Tetrahydrofurfuryl methacrylate serves as a crucial monomer in the synthesis of polymers and copolymers. Its applications include:

- Coatings: Used in protective coatings due to its ability to enhance chemical resistance.

- Adhesives and Sealants: Provides strong adhesion properties in various formulations.

Table 1: Polymerization Characteristics

| Property | Description |

|---|---|

| Polymerization Type | Free radical polymerization |

| Reactivity | High due to methacrylate functional group |

| Typical Applications | Coatings, adhesives, sealants |

Biomedical Applications

THFMA is utilized in biomedical fields for developing biocompatible materials. Key applications include:

- Medical Devices: Formulated into materials that are safe for use within the human body.

- Drug Delivery Systems: Enhances the efficacy of drug delivery mechanisms through controlled release systems.

Case Study: Biocompatibility Testing

A study demonstrated that polymers derived from THFMA exhibited favorable biocompatibility profiles, making them suitable for use in implantable medical devices.

Industrial Applications

The compound is extensively used in various industrial processes:

- Resin Production: Integral in manufacturing resins for paints and varnishes.

- Cosmetics: Employed as a component in nail enhancement products due to its robust adhesive properties.

Table 2: Industrial Uses

| Application | Description |

|---|---|

| Resins | Used in paints, varnishes |

| Cosmetics | Component in artificial nail products |

| Adhesives | Enhances bonding strength |

Chemical Reactions

- Polymerization: Forms polymers with enhanced mechanical strength.

- Hydrolysis: Can revert to methacrylic acid and tetrahydrofurfuryl alcohol under specific conditions.

Mechanism of Action

The mechanism of action of 2-propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group can participate in various chemical reactions, leading to the formation of stable polymers with desirable mechanical and chemical properties .

Comparison with Similar Compounds

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester is similar to other methacrylate esters, such as:

Methyl Methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its optical clarity and strength.

Ethyl Methacrylate: Used in the production of polymers with improved flexibility and impact resistance.

Butyl Methacrylate: Known for its use in coatings and adhesives due to its excellent adhesion properties.

The uniqueness of this compound lies in its ability to form polymers with enhanced chemical resistance and mechanical strength, making it suitable for specialized applications .

Biological Activity

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, commonly known as tetrahydrofurfuryl methacrylate (CAS No. 2455-24-5), is an important compound in both industrial and biological contexts. Its structure, characterized by the presence of a methacrylic acid moiety and a tetrahydrofurfuryl group, imparts unique properties that influence its biological activity. This article reviews the compound's biological activity, including its mechanisms of action, toxicity profiles, and potential applications in medicine and industry.

- Molecular Formula: C₉H₁₄O₃

- Molecular Weight: 170.2057 g/mol

- IUPAC Name: this compound

- Common Names: Tetrahydrofurfuryl methacrylate, Sartomer SR 203

Biological Activity Overview

The biological activity of tetrahydrofurfuryl methacrylate has been explored in various studies, primarily focusing on its potential as a skin sensitizer and its effects on human health.

Toxicity and Sensitization

Recent evaluations have indicated that tetrahydrofurfuryl methacrylate exhibits significant skin sensitization potential. In dermal irritation studies conducted on rabbits, visible necrosis was observed following short exposure periods, indicating corrosive properties . The compound has also been linked to allergic reactions in humans, particularly among individuals with high exposure in professional settings such as nail salons .

Table 1: Summary of Toxicity Studies

| Study Type | Organism | Findings |

|---|---|---|

| Dermal Irritation | Rabbit | Visible necrosis after ≤4-hour exposure |

| Sensitization Test | Humans | High rates of positive patch test results (up to 79.5%) in exposed individuals |

The mechanism of action for tetrahydrofurfuryl methacrylate primarily involves its interaction with skin proteins leading to sensitization. The compound can undergo hydrolysis to yield methacrylic acid and tetrahydrofurfuryl alcohol, which may contribute to its irritative effects . The formation of reactive metabolites is hypothesized to play a role in the induction of allergic responses.

Case Studies

Several retrospective studies have documented cases of sensitization associated with the use of products containing tetrahydrofurfuryl methacrylate. For instance:

- Study on Nail Salon Workers : A study reported that salon workers frequently exposed to nail products containing this ester exhibited a higher incidence of allergic contact dermatitis compared to the general population .

- Patch Testing : In clinical settings, patch tests revealed a significant percentage of positive reactions among individuals with occupational exposure, highlighting the need for caution in handling products containing this compound .

Industrial Applications

Tetrahydrofurfuryl methacrylate is widely used in the production of polymers and resins due to its ability to polymerize under UV light or heat. It serves as a key component in coatings, adhesives, and sealants. Its unique properties make it valuable for creating materials with specific mechanical and chemical resistance characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2-propenoic acid tetrahydro-2-furanyl ester, and how can purity be optimized?

The compound is typically synthesized via esterification of methacrylic acid with tetrahydrofurfuryl alcohol, catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions . Key optimization steps include:

- Stoichiometric control : A 1:1 molar ratio of methacrylic acid to tetrahydrofurfuryl alcohol minimizes side reactions.

- Purity assurance : Distillation under reduced pressure (e.g., 0.1–1 mmHg at 80–90°C) removes unreacted monomers.

- Characterization : Confirm purity via gas chromatography-mass spectrometry (GC-MS) (>98% purity) and nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 5.6–6.1 ppm for vinyl protons) .

Q. What spectroscopic methods are most effective for characterizing this monomer?

- NMR : ¹H and ¹³C NMR identify structural features (e.g., tetrahydrofuran ring protons at δ 1.5–4.0 ppm, ester carbonyl at ~170 ppm in ¹³C) .

- FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) confirm ester and methacrylate groups .

- Mass spectrometry : Molecular ion peak at m/z 170.21 (C₉H₁₄O₃) .

Advanced Research Questions

Q. How do copolymerization kinetics with vinyl acetate or 2-ethylhexyl acrylate influence polymer properties?

In copolymer systems (e.g., with ethenyl acetate), reactivity ratios (r₁, r₂) dictate sequence distribution. For example:

- Kinetic studies : Use differential scanning calorimetry (DSC) to monitor conversion rates. The Mayo-Lewis equation models monomer incorporation .

- Thermal properties : Glass transition temperature (T_g) increases with higher tetrahydrofurfuryl methacrylate content due to steric hindrance from the cyclic ether group .

- Mechanical behavior : Polymers with >20% tetrahydrofurfuryl methacrylate show enhanced flexibility (storage modulus <1 GPa via DMA) .

Q. What strategies resolve contradictions in reported polymerization rates under varying initiator systems?

Discrepancies in rate constants (e.g., AIBN vs. benzoyl peroxide) arise from initiation efficiency and solvent polarity:

- Controlled experiments : Use dilatometry or real-time FT-IR to compare initiation rates in toluene vs. DMF.

- Radical stability : Bulky tetrahydrofuran groups reduce termination rates, favoring higher molecular weights (GPC: M_w = 50–100 kDa) .

- Data reconciliation : Apply the Arrhenius equation to normalize temperature effects (activation energy ~80 kJ/mol) .

Q. How does the tetrahydrofuran ring impact hydrolytic stability in biomedical applications?

- Hydrolysis resistance : The cyclic ether group reduces water permeability compared to linear alkyl methacrylates (e.g., methyl methacrylate). Accelerated aging tests (pH 7.4, 37°C) show <5% mass loss after 30 days .

- Structure-property modeling : Molecular dynamics simulations correlate ring rigidity with reduced swelling ratios (<10% in aqueous media) .

Q. Methodological Guidance

6. Designing experiments to evaluate photopolymerization efficiency for UV-curable coatings:

- Formulation : Blend with 1–5% photoinitiator (e.g., Irgacure 819) and triethylene glycol diacrylate crosslinker.

- Curing kinetics : Use photo-DSC to measure enthalpy (ΔH ≈ 300 J/g) and gel time (<10 s under 365 nm UV) .

- Performance metrics : Test hardness (ASTM D3363) and adhesion (ASTM D3359) post-curing.

7. Analyzing thermal degradation mechanisms via TGA-FTIR:

Properties

IUPAC Name |

oxolan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6(2)8(9)11-7-4-3-5-10-7/h7H,1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVRUJBOWHSVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960209 | |

| Record name | Oxolan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39612-01-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039612016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.